molecular formula C21H23N3O2 B7476476 N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide

N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide

Cat. No. B7476476
M. Wt: 349.4 g/mol
InChI Key: LFDCYCLIPCEDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide, also known as INDOLE-2-CARBOXAMIDE (ICA), is a synthetic compound that has been widely studied for its potential therapeutic applications. ICA belongs to the class of compounds known as indole derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

ICA's mechanism of action is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In cancer cells, ICA has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell proliferation and survival. In neurodegenerative disease models, ICA has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
ICA has been shown to have a number of biochemical and physiological effects, including antioxidant and anti-inflammatory effects. ICA has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

ICA has several advantages for lab experiments, including its synthetic accessibility and its ability to modulate multiple signaling pathways. However, one limitation of ICA is its relatively low potency compared to other compounds with similar biological activities.

Future Directions

There are several potential future directions for ICA research. One area of interest is the development of more potent analogs of ICA that could be used for cancer therapy or neuroprotection. Another area of interest is the investigation of ICA's potential in other disease models, such as autoimmune diseases or metabolic disorders. Finally, further studies are needed to fully elucidate ICA's mechanism of action and its potential clinical applications.

Synthesis Methods

ICA can be synthesized through a multi-step process involving the condensation of 3,5-dimethylbenzoic acid with 2-(1H-indol-3-yl)ethylamine, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then purified through column chromatography to yield pure ICA.

Scientific Research Applications

ICA has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, ICA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. ICA has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
In neurodegenerative disease research, ICA has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. ICA has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases.

properties

IUPAC Name

N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14-9-15(2)11-17(10-14)21(26)24-13-20(25)22-8-7-16-12-23-19-6-4-3-5-18(16)19/h3-6,9-12,23H,7-8,13H2,1-2H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDCYCLIPCEDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC(=O)NCCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.